molecular formula C20H20N4O3 B11220237 N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide

N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide

Cat. No.: B11220237
M. Wt: 364.4 g/mol
InChI Key: YNHNZRXFERPTSB-UHFFFAOYSA-N
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Description

N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide is a complex organic compound that belongs to the quinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the cyclization of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core and functional groups allow the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinoxaline N-oxides: Oxidized derivatives with different biological activities.

    Dihydroquinoxalines: Reduced forms with distinct chemical properties.

Uniqueness

N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C20H20N4O3/c1-3-23(14(2)25)19-20(27)24(17-12-8-7-11-16(17)22-19)13-18(26)21-15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,21,26)

InChI Key

YNHNZRXFERPTSB-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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